2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide

Physicochemical Profiling Drug-Likeness Permeability Prediction

2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide (CAS 1258826-74-2) is a heterocyclic building block comprising a 1,3-thiazole core substituted with a 2-aminomethyl group, a 4-methyl group, and a 5-carboxamide function. Its molecular formula is C₆H₉N₃OS (MW 171.22 g/mol), with a topological polar surface area (TPSA) of 110 Ų, two hydrogen bond donors, and a calculated XLogP3-AA of -0.5.

Molecular Formula C6H9N3OS
Molecular Weight 171.22 g/mol
Cat. No. B13245993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide
Molecular FormulaC6H9N3OS
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)CN)C(=O)N
InChIInChI=1S/C6H9N3OS/c1-3-5(6(8)10)11-4(2-7)9-3/h2,7H2,1H3,(H2,8,10)
InChIKeyHYLHOIPOEGNMID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide: Core Physicochemical and Structural Baseline for Thiazolecarboxamide Selection


2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide (CAS 1258826-74-2) is a heterocyclic building block comprising a 1,3-thiazole core substituted with a 2-aminomethyl group, a 4-methyl group, and a 5-carboxamide function . Its molecular formula is C₆H₉N₃OS (MW 171.22 g/mol), with a topological polar surface area (TPSA) of 110 Ų, two hydrogen bond donors, and a calculated XLogP3-AA of -0.5 . The compound is typically handled as its hydrochloride salt (CAS 1258640-89-9) for improved stability and solubility . As a member of the 2-aminomethylthiazole-5-carboxamide class, it serves as a key intermediate in the synthesis of protein kinase modulators and other bioactive molecules, where subtle structural variations on the thiazole scaffold profoundly influence target selectivity and pharmacokinetic profiles .

Why In-Class Thiazole Analogs Cannot Simply Replace 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide in Drug Discovery


Within the 2-aminothiazole-5-carboxamide family, even minor structural modifications—such as removal of the methylene spacer (2-amino analog), elimination of the 4-methyl substituent, or conversion of the carboxamide to a carboxylic acid—dramatically alter hydrogen bond donor/acceptor capacity, lipophilicity, and topological polar surface area, which are critical determinants of permeability, solubility, and target engagement . The 2-(aminomethyl) moiety introduces an sp³-hybridized carbon between the thiazole ring and the primary amine, increasing conformational flexibility and reducing the pKa of the adjacent amine, which influences both binding interactions and salt formation behavior . Consequently, generic substitution with a structurally related but physicochemically distinct analog—such as 2-amino-4-methyl-1,3-thiazole-5-carboxamide—is not neutral; it can lead to altered ADME profiles, loss of target selectivity, and irreproducible biological results, as established in kinase inhibitor optimization campaigns .

Quantitative Differentiation of 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide Versus Its Closest Structural Analogs


Elevated Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count Relative to 2-Amino-4-methyl-1,3-thiazole-5-carboxamide

In the context of CNS drug discovery, a TPSA ≤ 90 Ų and fewer than 3 H-bond donors are typically required for adequate blood-brain barrier penetration. The target compound, 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide, exhibits a TPSA of 110 Ų and 2 H-bond donors, positioning it at the upper boundary of drug-like chemical space . In contrast, the direct analog 2-amino-4-methyl-1,3-thiazole-5-carboxamide (lacking the methylene spacer) presents a lower TPSA of 95.4 Ų and 2 H-bond donors, placing it closer to the CNS-optimal range . This quantitative difference (∆TPSA = +14.6 Ų) is significant; it indicates that the target compound is inherently less permeable across biological membranes than its 2-amino congener, a property that can be exploited to restrict distribution to peripheral tissues and reduce CNS-mediated side effects in non-CNS indications .

Physicochemical Profiling Drug-Likeness Permeability Prediction

Increased Lipophilicity (XLogP3-AA) Over the 4-Desmethyl Analog 2-(Aminomethyl)-1,3-thiazole-5-carboxamide

The 4-methyl group of the target compound contributes a quantifiable increase in calculated lipophilicity relative to the 4-desmethyl analog 2-(aminomethyl)-1,3-thiazole-5-carboxamide. The target compound exhibits an XLogP3-AA of -0.5, while the 4-H analog registers an XLogP3-AA of -0.9 . This ∆logP of +0.4 log units corresponds to an approximately 2.5-fold increase in partition coefficient, indicating enhanced membrane permeability and improved passive absorption compared to the desmethyl scaffold . Conversely, the target compound is less lipophilic than the 2-amino-4-methyl analog (XLogP3-AA -0.2), providing a balanced intermediate for oral bioavailability optimization .

Lipophilicity Optimization ADME Prediction Solubility

Conformational Flexibility Advantage Over 2-Amino-4-methyl-1,3-thiazole-5-carboxamide Evidenced by Rotatable Bond Count

The presence of the aminomethyl group (-CH₂NH₂) at C2 introduces a rotatable bond that is absent in the 2-amino analog 2-amino-4-methyl-1,3-thiazole-5-carboxamide. The target compound possesses 2 rotatable bonds (the C2–CH₂NH₂ bond and the C()–C(=O)NH₂ bond), whereas the 2-amino analog has only 1 rotatable bond . This additional degree of rotational freedom allows the primary amine to sample a wider conformational space, potentially enabling optimal electrostatic interactions with binding site residues that are inaccessible to the more rigid 2-amino scaffold. In kinase inhibitor design, such increased flexibility has been shown to enhance binding affinity by 5- to 20-fold for certain targets, a gain attributed to favorable entropic contributions .

Conformational Flexibility Entropic Binding Target Engagement

Superior Aqueous Solubility Projected Over the Carboxylic Acid Analog 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Replacement of the carboxamide functional group with a carboxylic acid—as in 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid—is often considered to improve solubility. However, the carboxamide in the target compound confers a quantitatively lower acidic character (the carboxamide is a very weakly acidic moiety with an estimated aqueous pKₐ > 15, versus the carboxylic acid pKₐ ~ 4–5), which translates to superior solubility at physiological pH 7.4 due to the absence of ionization-induced aggregation and reduced formation of poorly soluble metal salts . Experimental solubility data for structurally analogous thiazolecarboxamides demonstrate aqueous solubility in the range of 50–200 µg/mL, whereas the corresponding carboxylic acids typically exhibit solubility < 10 µg/mL due to strong crystal lattice energies and metal chelation effects . This quantifiable difference directly impacts formulation options and oral absorption potential .

Aqueous Solubility Formulation Compatibility Oral Absorption

Best Research and Industrial Application Scenarios for 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide


Peripherally Restricted Kinase Inhibitor Design Requiring Low CNS Exposure

Because the target compound demonstrates a TPSA of 110 Ų—significantly above the CNS-permeable threshold of 90 Ų—it is rationally selected when a therapeutic kinase inhibitor must be restricted to peripheral tissues to avoid central nervous system side effects. The quantifiable +14.6 Ų TPSA increase over the 2-amino analog provides a predictable barrier to blood-brain barrier penetration, making this compound a preferred scaffold for programs targeting peripheral inflammation, metabolic disease, or non-CNS oncology .

Oral Bioavailability Optimization Through Balanced Lipophilicity

The compound's XLogP3-AA of -0.5, representing a +0.4 log unit increase over the 4-desmethyl analog and a -0.3 log unit decrease relative to the 2-amino congener, positions it in the optimal lipophilicity range for oral absorption (logP 0–1). This balanced profile supports the design of orally bioavailable drug candidates with adequate aqueous solubility and passive membrane permeability, directly addressing the 'solubility-permeability trade-off' that plagues many early lead series .

Fragment-Based and DNA-Encoded Library (DEL) Synthesis Where Conformational Flexibility Enables Hit Expansion

The additional rotatable bond provided by the 2-aminomethyl group (2 rotatable bonds vs. 1 for the 2-amino analog) makes this compound a more versatile fragment for the synthesis of DNA-encoded libraries (DELs) and fragment-based drug discovery collections. The increased conformational sampling allows the appended amine to engage diverse protein epitopes, increasing the probability of identifying novel chemical matter with distinct binding modes relative to libraries built exclusively on rigid 2-aminothiazole scaffolds .

Preclinical Candidate Profiling Requiring Superior Aqueous Solubility Over Carboxylic Acid Analogs

In preclinical development, the carboxamide functionality confers an estimated ≥5-fold higher aqueous solubility at physiological pH compared to the carboxylic acid analog. This advantage simplifies formulation for oral and intravenous administration, reduces the need for solubilizing excipients, and lowers the risk of solubility-driven pharmacokinetic variability—a key selection criterion for procurement of building blocks intended for lead optimization .

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